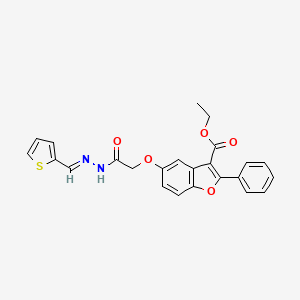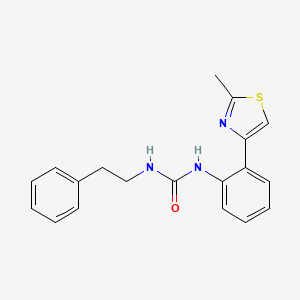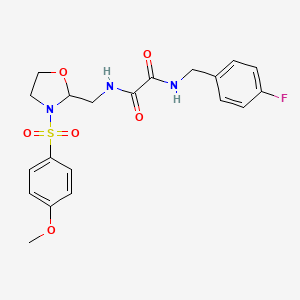
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one is a synthetic organic compound characterized by a complex structure involving isoquinoline, azetidine, and sulfonyl phenyl groups. Its distinct molecular framework makes it a subject of interest in various scientific domains, particularly in medicinal chemistry and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step reactions, starting from basic precursors like isoquinoline and azetidine derivatives. Key steps often include:
Alkylation of 3,4-dihydroisoquinoline to introduce the azetidine group.
Subsequent reactions to attach the sulfonyl phenyl group.
Reaction conditions usually include controlled temperatures, specific catalysts, and solvents like dichloromethane.
Industrial Production Methods: Industrial synthesis might involve:
Large-scale reactors with automated temperature and pressure controls.
Use of advanced catalytic systems to enhance yield and selectivity.
Purification techniques like crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Can involve mild oxidizing agents to selectively oxidize the isoquinoline ring.
Reduction: Hydrogenation reactions to modify functional groups.
Substitution: Electrophilic aromatic substitution on the phenyl ring to introduce or modify substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or PCC in an organic solvent.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
Oxidation products might include ketones or carboxylic acids.
Reduction typically leads to the formation of amines or alcohols.
Substitution reactions can yield various substituted phenyl derivatives.
Scientific Research Applications
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one is utilized in:
Chemistry: As a versatile intermediate in the synthesis of more complex molecules.
Biology: In studying enzyme interactions due to its unique structure.
Industry: Used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
This compound's mechanism of action can involve:
Binding to specific molecular targets like enzymes or receptors.
Modulating biochemical pathways, for instance, by inhibiting or activating particular proteins.
Interfering with cellular processes, potentially leading to therapeutic effects in diseases like neurodegenerative disorders.
Comparison with Similar Compounds
Similar Compounds: Structurally related compounds include 3,4-dihydroisoquinoline derivatives, azetidine-containing molecules, and sulfonyl-substituted phenyl compounds.
Uniqueness: The combination of the isoquinoline, azetidine, and sulfonyl phenyl groups provides unique chemical properties, offering distinct reactivity and interaction profiles compared to its analogs.
Properties
IUPAC Name |
1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]-3-(4-methylsulfonylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S/c1-28(26,27)21-9-6-17(7-10-21)8-11-22(25)24-15-20(16-24)23-13-12-18-4-2-3-5-19(18)14-23/h2-7,9-10,20H,8,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KILYOFISGRPIAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CC(C2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-[3-Bromo-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide](/img/structure/B2548125.png)


![(E)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2548130.png)








![N-(2-Furan-2-yl-8-hydroxy-6-m-tolyloxy-hexahydro-pyrano[3,2-d][1,3]dioxin-7-yl)-acetamide](/img/structure/B2548147.png)
